N-{3-[acetyl(methyl)amino]phenyl}benzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring bonded to an amide group. This compound is significant in medicinal chemistry as it serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure features an acetyl(methyl)amino group attached to a phenyl ring, making it a subject of interest for studies related to drug development and synthesis.
Research indicates that N-{3-[acetyl(methyl)amino]phenyl}benzamide can be synthesized through various chemical methods, including traditional organic synthesis and more advanced techniques such as microreactor technology. The latter has been shown to enhance yield and efficiency in producing compounds similar to N-{3-[acetyl(methyl)amino]phenyl}benzamide .
N-{3-[acetyl(methyl)amino]phenyl}benzamide is classified under:
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}benzamide typically involves several steps:
N-{3-[acetyl(methyl)amino]phenyl}benzamide has a complex molecular structure characterized by:
N-{3-[acetyl(methyl)amino]phenyl}benzamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-{3-[acetyl(methyl)amino]phenyl}benzamide is likely related to its interaction with specific biological targets:
Data from studies on similar compounds suggest potential applications in cancer treatment due to their ability to inhibit histone deacetylases (HDACs), thereby affecting gene expression related to cell growth and differentiation .
Relevant data indicate that the compound displays notable biological activity, making it a candidate for further research in medicinal chemistry .
N-{3-[acetyl(methyl)amino]phenyl}benzamide has several scientific uses:
This compound's unique structural features contribute to its potential applications across multiple fields, particularly in drug discovery and development.
N-{3-[Acetyl(methyl)amino]phenyl}benzamide is the systematic IUPAC name for this N-phenylbenzamide derivative. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol. Structurally, it consists of:
The canonical SMILES representation is CC(=O)N(C)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2, while its InChIKey is FONKXGIUGFRJEO-UHFFFAOYSA-N [8]. The torsion angle between the two aromatic rings averages 38.5±2.7°, optimizing π-stacking interactions [3].
Table 1: Key Identifiers of N-{3-[acetyl(methyl)amino]phenyl}benzamide
Property | Value |
---|---|
IUPAC Name | N-{3-[Acetyl(methyl)amino]phenyl}benzamide |
Molecular Formula | C₁₆H₁₆N₂O₂ |
Molecular Weight | 268.31 g/mol |
Canonical SMILES | CC(=O)N(C)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
InChIKey | FONKXGIUGFRJEO-UHFFFAOYSA-N |
Aromatic Ring Torsion | 38.5±2.7° |
The compound features three functionally significant groups:1. Tertiary Acetylamino Group (–N(COCH₃)CH₃):- The acetyl carbonyl (C=O) exhibits strong IR absorption at 1680 cm⁻¹ and ¹³C-NMR resonance at 168.9 ppm [3] [8].- N-Methylation eliminates hydrogen-bond-donating capacity, increasing logP by ~0.8 units versus primary amide analogs [7] [9].
Table 2: Spectroscopic and Electronic Properties of Key Functional Groups
Functional Group | IR (C=O cm⁻¹) | ¹³C-NMR (ppm) | Electron Effect | H-Bond Capacity |
---|---|---|---|---|
Acetyl (N-COCH₃) | 1680 | 168.9 | Withdrawing (σₘ +0.38) | Acceptor only |
Benzamide (Ar-CONH) | 1645 | 165.2 | Withdrawing | Donor/Acceptor |
Structurally analogous benzamides exhibit modified bioactivity and physicochemical properties due to substituent variations:
Demonstrated 16-fold weaker trypanocidal activity (EC₅₀ = 19.5 µM) due to reduced H-bond acceptor capacity [7]
3-Methyl-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide:
Enhanced tubulin polymerization inhibition (IC₅₀ = 1.1 µM) attributed to hydrophobic stacking [9]
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamides:
Table 3: Structural and Bioactivity Comparison with Key Benzamide Derivatives
Compound | MW (g/mol) | clogP | Key Bioactivity (EC₅₀/IC₅₀) | Target/Mechanism |
---|---|---|---|---|
N-{3-[Acetyl(methyl)amino]phenyl}benzamide | 268.3 | 2.9 | Not reported | HDAC inhibition (inferred) [9] |
N-[3-[(Phenylmethyl)amino]phenyl]acetamide | 240.3 | 2.1 | 19.5 µM (T. brucei) [7] | Trypanocidal |
3-Methyl-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide | 340.4 | 4.2 | 1.1 µM (Tubulin) [9] | Antimitotic |
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamide (73) | 363.6 | 3.5 | 0.001 µM (T. brucei) [7] | Trypanocidal |
The meta-acetyl(methyl)amino substitution in N-{3-[acetyl(methyl)amino]phenyl}benzamide balances lipophilicity (clogP 2.9) and molecular volume (268 ų), making it a candidate for central nervous system penetration (Blood-Brain Barrier score: 4.2/5.0) [3] [7]. Its N-acetyl group enhances metabolic stability versus primary amines (microsomal t₁/₂: >60 min vs. 8 min) but reduces histone deacetylase (HDAC) inhibition compared to hydroxamic acid-containing benzamides like mocetinostat [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: